molecular formula C10H13N3O B8511574 1-(6-Aminomethylpyridin-2-yl)pyrrolidin-2-one

1-(6-Aminomethylpyridin-2-yl)pyrrolidin-2-one

Cat. No. B8511574
M. Wt: 191.23 g/mol
InChI Key: YQNRRTKYLUSUJD-UHFFFAOYSA-N
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Patent
US08987279B2

Procedure details

A solution of crude 1-(6-azidomethyl-pyridin-2-yl)pyrrolidin-2-one (containing triphenylphosphine oxide), in ethanol (100 mL) was treated with platinum (5% on carbon), stirred under hydrogen at 45° C. and ambient pressure for 18 h, filtered through a pad of Celite, concentrated in vacuo then co-evaporated with toluene and then chloroform to give the title compound (11.32 g) as a white solid, contaminated with triphenylphosphine oxide; LC-MS retention time 0.66 min, (M+H)+ 192.
Name
1-(6-azidomethyl-pyridin-2-yl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[N:10]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:8]=[CH:7][CH:6]=1)=[N+]=[N-]>C(O)C.[Pt]>[NH2:1][CH2:4][C:5]1[N:10]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
1-(6-azidomethyl-pyridin-2-yl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=CC(=N1)N1C(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred under hydrogen at 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC1=CC=CC(=N1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.